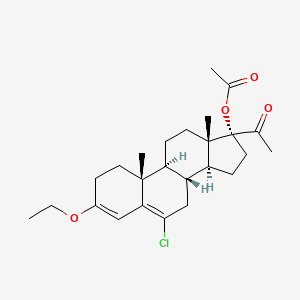
17-Acetoxy-6-chloro-3-ethoxypregna-3,5-dien-20-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-Acetoxy-6-chloro-3-ethoxypregna-3,5-dien-20-one is a synthetic steroid compound. It has the molecular formula C24H31ClO4 and a molecular weight of 416.95 g/mol. This compound appears as a white crystalline or powder form .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-Acetoxy-6-chloro-3-ethoxypregna-3,5-dien-20-one can be achieved through several steps:
Starting Material: 16α,17α-epoxypregn-4-ene-3,20-dione (epoxyprogesterone).
Addition Reaction: The epoxide group reacts with hydrogen bromide to form 16-bromo, 17α-hydroxy derivatives.
Catalytic Hydrogenation: The bromine is removed through catalytic hydrogenation.
Transformation: The 3-keto group and 4-ene double bond are converted to a 3-hydroxy group and 3,5-diene structure.
Acetylation: The 3-hydroxy and 17α-hydroxy groups are acetylated.
Hydrolysis: The 3-acetyl group is removed through hydrolysis.
Etherification: The 3-hydroxy group is etherified to form the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis following the same steps as described above, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
17-Acetoxy-6-chloro-3-ethoxypregna-3,5-dien-20-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of double bonds or ketones to alcohols.
Substitution: Halogenation or other nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium ethoxide (NaOEt) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学的研究の応用
17-Acetoxy-6-chloro-3-ethoxypregna-3,5-dien-20-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products
作用機序
The mechanism of action of 17-Acetoxy-6-chloro-3-ethoxypregna-3,5-dien-20-one involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 16α,17α-epoxypregn-4-ene-3,20-dione (epoxyprogesterone)
- 3-ethoxy-17-hydroxypregna-3,5-dien-20-one
Uniqueness
17-Acetoxy-6-chloro-3-ethoxypregna-3,5-dien-20-one is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, bioavailability, and efficacy compared to similar compounds .
特性
分子式 |
C25H35ClO4 |
|---|---|
分子量 |
435 g/mol |
IUPAC名 |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-3-ethoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C25H35ClO4/c1-6-29-17-7-10-23(4)19-8-11-24(5)20(18(19)14-22(26)21(23)13-17)9-12-25(24,15(2)27)30-16(3)28/h13,18-20H,6-12,14H2,1-5H3/t18-,19+,20+,23-,24+,25+/m1/s1 |
InChIキー |
SCVRNVQWLOXOMX-DAHGFBLPSA-N |
異性体SMILES |
CCOC1=CC2=C(C[C@@H]3[C@@H]([C@]2(CC1)C)CC[C@]4([C@H]3CC[C@@]4(C(=O)C)OC(=O)C)C)Cl |
正規SMILES |
CCOC1=CC2=C(CC3C(C2(CC1)C)CCC4(C3CCC4(C(=O)C)OC(=O)C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















